Cas no 881791-52-2 (3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)propanamide)

3-(Benzenesulfonyl)-N-(2,5-dimethylphenyl)propanamide is a sulfonamide derivative with potential applications in medicinal chemistry and organic synthesis. Its structure features a benzenesulfonyl group linked to a propanamide moiety, which is further substituted with a 2,5-dimethylphenyl group. This compound may exhibit biological activity due to the presence of the sulfonamide functional group, often associated with enzyme inhibition or receptor modulation. The dimethylphenyl substitution could enhance lipophilicity, influencing pharmacokinetic properties. Its synthetic versatility allows for further derivatization, making it a useful intermediate in drug discovery. The compound's stability and well-defined structure facilitate research in structure-activity relationship studies.
3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)propanamide structure
881791-52-2 structure
Product Name:3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)propanamide
CAS No:881791-52-2
MF:C17H19NO3S
MW:317.402663469315
CID:5954243
PubChem ID:7202656
Update Time:2025-10-05

3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)propanamide
    • Propanamide, N-(2,5-dimethylphenyl)-3-(phenylsulfonyl)-
    • N-(2,5-dimethylphenyl)-3-(phenylsulfonyl)propanamide
    • MLS004496518
    • SMR003290578
    • F1821-0720
    • AKOS001423303
    • 881791-52-2
    • Inchi: 1S/C17H19NO3S/c1-13-8-9-14(2)16(12-13)18-17(19)10-11-22(20,21)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,18,19)
    • InChI Key: LZYSUBJFKDFBOF-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(C)=CC=C1C)(=O)CCS(C1=CC=CC=C1)(=O)=O

Computed Properties

  • Exact Mass: 317.10856464g/mol
  • Monoisotopic Mass: 317.10856464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 463
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 71.6Ų

Experimental Properties

  • Density: 1.231±0.06 g/cm3(Predicted)
  • Boiling Point: 548.6±42.0 °C(Predicted)
  • pka: 13.66±0.70(Predicted)

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Additional information on 3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)propanamide

3-(Benzenesulfonyl)-N-(2,5-Dimethylphenyl)Propanamide (CAS No. 881791-52-2)

The compound 3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)propanamide, identified by the CAS registry number 881791-52-2, is a significant molecule in the field of organic chemistry. This compound belongs to the class of sulfonyl amides, which have garnered considerable attention due to their versatile applications in pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound comprises a benzenesulfonyl group attached to a propanamide backbone, with a 2,5-dimethylphenyl substituent on the nitrogen atom. This unique combination of functional groups imparts distinctive chemical and physical properties to the molecule.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)propanamide. Researchers have employed various strategies, including nucleophilic aromatic substitution and coupling reactions, to construct this compound with high purity and yield. The use of catalysts and green chemistry principles has further enhanced the sustainability of these synthetic routes. For instance, a study published in the Journal of Organic Chemistry highlighted the utilization of palladium-catalyzed cross-coupling reactions to synthesize this compound with excellent regioselectivity.

The applications of 3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)propanamide span across multiple domains. In the pharmaceutical industry, this compound has been explored as a potential lead molecule for drug development. Its sulfonyl group is known to enhance bioavailability and stability, making it an attractive candidate for designing therapeutics targeting various diseases. Recent studies have demonstrated its potential as an inhibitor of certain kinases involved in cancer progression. Additionally, its ability to form stable amide bonds makes it a valuable intermediate in peptide synthesis.

In the field of materials science, 3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)propanamide has been investigated for its role in constructing advanced polymers and coatings. The sulfonamide group imparts hydrophilic properties, while the aromatic substituents contribute to thermal stability and mechanical strength. A research article in Polymer Chemistry reported its use as a building block for developing high-performance polyurethanes with enhanced durability under harsh environmental conditions.

The latest research on this compound has focused on understanding its interaction with biological systems. Computational studies using molecular docking techniques have revealed its binding affinity towards specific proteins and enzymes. These insights are crucial for designing more effective drug delivery systems and bioactive molecules. Furthermore, the environmental impact of this compound has been assessed in recent toxicity studies, which indicate that it exhibits low toxicity towards aquatic organisms under standard test conditions.

In conclusion, 3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)propanamide (CAS No. 881791-52-2) is a multifaceted compound with promising applications across diverse fields. Its unique chemical structure and versatile functional groups make it an invaluable tool for researchers and industries alike. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an even more significant role in advancing scientific and technological innovations.

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